![molecular formula C11H17NO2 B3067900 2-(2-(Benzylamino)ethoxy)ethanol CAS No. 190330-64-4](/img/structure/B3067900.png)
2-(2-(Benzylamino)ethoxy)ethanol
Overview
Description
“2-(2-(Benzylamino)ethoxy)ethanol” is an organic compound and a pharmaceutical intermediate . It is also known as "Ethanol, 2-[2-[(phenylmethyl)amino]ethoxy]-" . The molecular formula is C11H17NO2 .
Synthesis Analysis
The synthesis of “2-(2-(Benzylamino)ethoxy)ethanol” involves several steps . Initially, under nitrogen protection, pyridine and BP103a00 are added to a flask and stirred at 0°C. TsCl is then added in batches, and the mixture is stirred for 1 hour before being slowly raised to room temperature and stirred for 3-4 hours. After the reaction, the reaction liquid is poured into a dilute hydrochloric acid solution with ice, and EA is extracted. The EA layer is washed once with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated salt water, dried with anhydrous Na2SO4, and the solvent is removed under reduced pressure. The product is then obtained by silica gel column chromatography .Physical And Chemical Properties Analysis
The boiling point of “2-(2-(Benzylamino)ethoxy)ethanol” is predicted to be 371.3±27.0 °C, and its density is predicted to be 1.069±0.06 g/cm3 .Scientific Research Applications
Legacy Brand Transition
It’s worth noting that 2-(2-Aminoethoxy)ethanol was originally part of the Alfa Aesar product portfolio and is now under the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand.
Remember to store this compound properly: in a cool place, tightly closed, and preferably under inert gas to prevent sensitivity to air.
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced .
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
properties
IUPAC Name |
2-[2-(benzylamino)ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCLYHXAOHIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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